4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile

Vue d'ensemble

Description

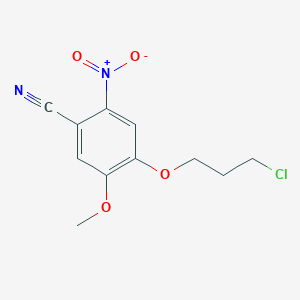

4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile (CAS: 1122661-13-5) is a nitrile-substituted aromatic compound featuring a nitro group at position 2, a methoxy group at position 5, and a 3-chloropropoxy chain at position 2. This compound is structurally related to intermediates used in synthesizing quinazoline-based pharmaceuticals, such as tyrosine kinase inhibitors . Its molecular formula is C₁₂H₁₂ClN₃O₄ (MW: 297.70 g/mol), and it is commercially available through suppliers like Conier Chem&Pharma Limited, with applications in organic synthesis and drug development .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and reagents such as potassium carbonate and sodium iodide .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using reagents like iron in acetic acid to form corresponding amines.

Substitution: The chloropropoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate.

Reducing agents: Such as iron in acetic acid or catalytic hydrogenation.

Nucleophiles: Such as sodium iodide in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .

Applications De Recherche Scientifique

4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloropropoxy and methoxy groups can influence the compound’s binding affinity to various receptors and enzymes. These interactions can modulate biological pathways and lead to specific effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound shares structural motifs with several analogs, differing primarily in substituents and functional groups. Below is a systematic comparison:

Structural Analogues and Their Properties

Physicochemical and Crystallographic Differences

- Nitrile vs.

- Crystallography: Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate crystallizes in a planar configuration with weak C–H⋯O hydrogen bonds stabilizing its 3D network . No crystallographic data is available for the nitrile analog.

- Solubility : Morpholine derivatives (e.g., 675126-26-8) exhibit improved water solubility due to the polar morpholine group, whereas chloropropoxy analogs are more lipophilic .

Key Research Findings

- Synthetic Efficiency : Nitration reactions in acetic acid (50–60°C) yield high-purity nitro intermediates (>94%), while amine substitutions (e.g., piperidine) require longer reaction times and result in lower purity .

- Structural Stability : Crystallographic studies highlight the role of weak hydrogen bonds in stabilizing ester derivatives, which may influence their shelf life compared to nitriles .

- Biological Relevance : Nitrile-containing compounds demonstrate superior in vitro stability in metabolic assays compared to ester analogs, making them preferred in drug development .

Activité Biologique

4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a nitro group, a methoxy group, and a chloropropoxy side chain. Its chemical formula is C₁₃H₁₃ClN₂O₃, and it possesses several functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 280.7 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

| Log P (octanol-water) | Not specified |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound has been shown to influence pathways related to cell proliferation, apoptosis, and oxidative stress response.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases involved in cancer cell signaling pathways.

- Gene Expression Modulation : It can alter the expression of genes associated with cell survival and apoptosis.

- Oxidative Stress Response : The compound may enhance cellular resistance to oxidative stress by modulating antioxidant enzyme activities.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its potency.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15.0 |

| MCF-7 (Breast) | 12.5 |

| HeLa (Cervical) | 10.0 |

Case Studies

- Study on A549 Cells : In a study evaluating the effects of the compound on A549 lung cancer cells, treatment resulted in significant apoptosis induction as evidenced by flow cytometry analysis. The total apoptosis rates were found to be dose-dependent, with higher concentrations leading to increased rates of cell death.

- MCF-7 Breast Cancer Study : Research on MCF-7 cells indicated that the compound inhibited cell proliferation effectively at lower doses compared to controls. The study highlighted the potential for this compound as a therapeutic agent in breast cancer treatment.

- HeLa Cell Line Analysis : HeLa cells treated with varying concentrations showed marked changes in cell cycle progression, particularly an arrest in the G0/G1 phase, indicating a potential mechanism for its anticancer effects.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests that it undergoes metabolism primarily via cytochrome P450 enzymes, which facilitate its oxidation and conjugation processes. Understanding its metabolic pathways is crucial for optimizing dosage regimens in therapeutic applications.

Table 3: Metabolic Pathways

| Pathway | Description |

|---|---|

| Oxidation | Conversion to active metabolites |

| Conjugation | Formation of glucuronides or sulfates |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile, and what key intermediates are involved?

The synthesis typically involves sequential functionalization of a benzonitrile core. A common approach includes:

- Nucleophilic substitution : Introducing the 3-chloropropoxy group via reaction of 4-hydroxy-5-methoxy-2-nitrobenzonitrile with 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃ in DMF) .

- Nitration : Strategic placement of the nitro group at the 2-position using HNO₃/H₂SO₄, guided by directing effects of methoxy and cyano groups .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating high-purity product.

Key intermediates :

- Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate (CAS 214470-57-2), a precursor observed in Dasatinib synthesis .

- 2-Amino derivatives for pharmacological activity studies .

Q. How can the molecular structure of this compound be experimentally confirmed?

- X-ray crystallography : Reveals bond lengths (e.g., C-Cl: ~1.74 Å), dihedral angles between aromatic rings (e.g., 9.12°), and intermolecular C–H⋯O hydrogen bonds stabilizing the crystal lattice .

- Spectroscopy :

- ¹H/¹³C NMR : Methoxy protons at δ ~3.8–4.0 ppm; aromatic protons influenced by electron-withdrawing nitro and cyano groups.

- IR : Stretching vibrations for nitrile (~2240 cm⁻¹) and nitro groups (~1520 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-chloropropoxy group influence reactivity in cross-coupling reactions?

- Steric hindrance : The chloroalkyl chain may reduce accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura), necessitating bulky ligands (e.g., XPhos) or elevated temperatures .

- Electronic effects : The electron-withdrawing nitro and cyano groups deactivate the aromatic ring, requiring electron-rich coupling partners. Computational studies (DFT) predict preferential reaction sites based on Fukui indices .

Example : Substitution at the 4-position (chloropropoxy) vs. 5-position (methoxy) alters charge distribution, affecting regioselectivity .

Q. What contradictions exist in reported biological activity data, and how can they be resolved methodologically?

- Data conflicts : Discrepancies in IC₅₀ values for kinase inhibition (e.g., Src vs. Abl kinases) may arise from assay conditions (e.g., ATP concentration, pH).

- Resolution strategies :

- Standardize assay protocols (e.g., uniform ATP levels at Km values).

- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .

- Compare with structurally related quinoline derivatives (e.g., 7-(3-chloropropoxy)-4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile) to isolate substituent effects .

Q. What computational tools are effective for predicting the pharmacokinetic properties of this compound?

- ADME modeling :

- logP calculation : Software like Schrödinger’s QikProp estimates logP ~2.8, indicating moderate lipophilicity.

- Metabolic stability : CYP3A4/2D6 docking simulations (AutoDock Vina) predict susceptibility to oxidative metabolism at the methoxy group .

- Solubility prediction : COSMO-RS models correlate with experimental solubility in DMSO >10 mg/mL, but aqueous solubility <1 mg/mL, necessitating formulation studies .

Q. Methodological Challenges and Solutions

Q. How can reaction yields be optimized for large-scale synthesis (>10 g)?

- Critical parameters :

-

Temperature : 80–90°C for nitro group introduction (avoids byproducts like denitration).

-

Catalyst : Phase-transfer catalysts (e.g., TBAB) improve nucleophilic substitution efficiency .

- Scale-up challenges : Exothermic nitration requires controlled addition (dropwise) and jacketed reactors to prevent thermal degradation.

Yield optimization table :

Parameter Optimal Range Yield (%) Reaction Temp. 80°C 78 Catalyst (TBAB) 5 mol% 85 Solvent DMF 82

Q. What strategies mitigate stability issues during storage?

- Degradation pathways : Hydrolysis of the chloropropoxy group in humid conditions; nitro group reduction under light.

- Stabilization methods :

- Packaging : Amber glass vials with desiccants (silica gel).

- Temperature : Storage at –20°C in inert atmosphere (N₂) reduces decomposition <5% over 12 months .

- Analytical monitoring : Accelerated stability studies (40°C/75% RH) with HPLC-PDA to track degradation products .

Q. Applications in Drug Development

Q. What role does this compound play in tyrosine kinase inhibitor (TKI) development?

- Intermediate utility : Serves as a precursor for Dasatinib analogs, where the chloropropoxy group enhances solubility and target binding .

- SAR insights : Modifications at the nitro position (e.g., reduction to amine) improve selectivity for Bcr-Abl over off-target kinases .

Propriétés

IUPAC Name |

4-(3-chloropropoxy)-5-methoxy-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O4/c1-17-10-5-8(7-13)9(14(15)16)6-11(10)18-4-2-3-12/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKROGNXZNNGSHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)[N+](=O)[O-])OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697163 | |

| Record name | 4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122661-13-5 | |

| Record name | 4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.